molecular formula C5H11ClN2O3 B1442718 D-Glutamic acid alpha-amide, HCl CAS No. 1894568-91-2

D-Glutamic acid alpha-amide, HCl

Cat. No. B1442718
M. Wt: 182.6 g/mol
InChI Key: QQZFNVIRTSLEGO-AENDTGMFSA-N
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Description

“D-Glutamic acid alpha-amide, HCl” is a derivative of D-Glutamic acid . It is an isoglutamine and a D-glutamic acid derivative . It is an enantiomer of a L-isoglutamine . It is a white powder and it is stored at 0 - 8 C .


Molecular Structure Analysis

The molecular structure of D-Glutamic acid alpha-amide, HCl is composed of D-glutamic acid or L-glutamic acid monomers linked by γ-amide bonds . The molecular weight is 146.14 .


Physical And Chemical Properties Analysis

D-Glutamic acid alpha-amide, HCl is a white powder . It has a density of 1.321±0.06 g/cm3 . It has a melting point of > 220 C . It is stored at 0 - 8 C .

Scientific Research Applications

Biomedical Material Applications

Gamma-Poly-glutamic acid (γ-PGA), which includes D-glutamic acid units, is noted for its excellent biocompatibility, biodegradability, and non-toxicity. It finds application in medicine as a metal chelator, drug carrier, gene vector, vaccine adjuvant, tissue engineering material, and contrast agent, demonstrating its potential as a versatile biomedical material (Guoliang Wang et al., 2020).

Drug Delivery and Biomedical Applications

Poly-glutamic acid (PGA), synthesized both chemically and microbiologically, showcases water solubility, biodegradability, and non-toxicity, marking its suitability for biomedical applications, notably in drug delivery systems and as biological adhesives. Its use is expanding in the medical field, driven by its compatibility with human tissues (I. Shih et al., 2004).

Corrosion Inhibition for Metals

Interestingly, research has explored the use of glutamic acid and its derivatives as corrosion inhibitors for metals, highlighting a less conventional application of this amino acid. Its efficiency as an inhibitor can vary with experimental conditions, but it presents a promising avenue for protecting metals in aggressive environments (Latifa Hamadi et al., 2018).

Nutritional and Flavor Enhancer

Glutamic acid, commonly associated with the umami flavor, serves as a flavor enhancer in foods, underlining its importance beyond biomedical applications. Its role in nutrition is also critical, serving as an energy source for certain tissues and as a substrate for glutathione synthesis, showcasing its broad utility beyond just flavor enhancement (S. Jinap & P. Hajeb, 2010).

Safety And Hazards

D-Glutamic acid alpha-amide, HCl should be handled with care. Avoid contact with skin and eyes. Do not breathe dust. Do not ingest. If swallowed then seek immediate medical assistance . It should be stored in a dry, cool, and well-ventilated place .

Future Directions

Poly-γ-glutamic acid (γ-PGA), a natural polymer synthesized by several gram-positive bacteria, is anionic, water-soluble, biodegradable, edible, nontoxic, and nonimmunogenic for humans and the environment . Its α-carboxylate side chains can be chemically modified to introduce various drugs, or to modulate the amphiphilicity of the polymer . These features of γ-PGA are very useful for pharmaceutical and biomedical applications . This suggests that D-Glutamic acid alpha-amide, HCl, being a derivative of D-Glutamic acid, may also have potential applications in the biomedical field.

properties

IUPAC Name

(4R)-4,5-diamino-5-oxopentanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O3.ClH/c6-3(5(7)10)1-2-4(8)9;/h3H,1-2,6H2,(H2,7,10)(H,8,9);1H/t3-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQZFNVIRTSLEGO-AENDTGMFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)O)C(C(=O)N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CC(=O)O)[C@H](C(=O)N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

D-Glutamic acid alpha-amide, HCl

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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